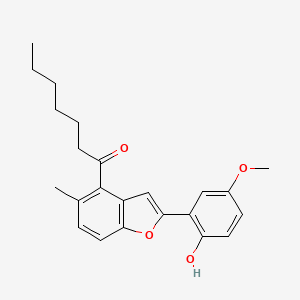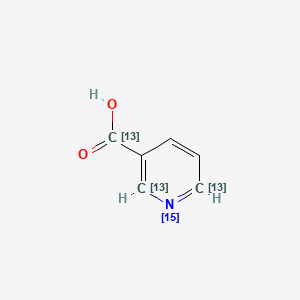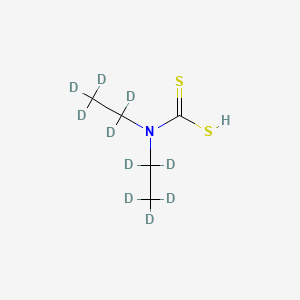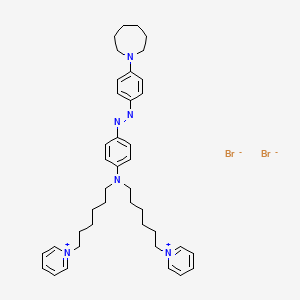
Pentanedioic-d6 anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a chemical compound with the molecular formula C5D6O3 and a molecular weight of 130.16 g/mol. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecule, making it useful in various scientific research applications.
Métodos De Preparación
Pentanedioic-d6 anhydride can be synthesized through several methods. One common synthetic route involves the deuteration of glutaric anhydride. This process typically requires the use of deuterium oxide (D2O) and a suitable catalyst under controlled reaction conditions . Industrial production methods may involve the use of specialized equipment to ensure the purity and isotopic labeling of the compound.
Análisis De Reacciones Químicas
Pentanedioic-d6 anhydride undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form pentanedioic-d6 acid.
Esterification: It can react with alcohols to form esters.
Aminolysis: It can react with amines to form amides.
Common reagents used in these reactions include water, alcohols, and amines, with conditions varying depending on the desired product . Major products formed from these reactions include pentanedioic-d6 acid, esters, and amides.
Aplicaciones Científicas De Investigación
Pentanedioic-d6 anhydride has a wide range of scientific research applications:
Chemistry: It is used as a stable isotope-labeled compound in various chemical analyses and reactions.
Biology: It is employed in metabolic studies to trace biochemical pathways.
Medicine: It is used in the development of pharmaceuticals and as a reference standard in drug testing.
Industry: It is utilized in the production of polymers and other materials
Mecanismo De Acción
Comparación Con Compuestos Similares
Pentanedioic-d6 anhydride is similar to other anhydrides, such as:
Glutaric anhydride: The non-deuterated form of this compound.
Succinic anhydride: Another anhydride with a similar structure but different chemical properties.
Maleic anhydride: An anhydride with a different structure and reactivity.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable in isotopic labeling studies and tracing biochemical pathways .
Propiedades
Fórmula molecular |
C5H6O3 |
|---|---|
Peso molecular |
120.14 g/mol |
Nombre IUPAC |
3,3,4,4,5,5-hexadeuteriooxane-2,6-dione |
InChI |
InChI=1S/C5H6O3/c6-4-2-1-3-5(7)8-4/h1-3H2/i1D2,2D2,3D2 |
Clave InChI |
VANNPISTIUFMLH-NMFSSPJFSA-N |
SMILES isomérico |
[2H]C1(C(=O)OC(=O)C(C1([2H])[2H])([2H])[2H])[2H] |
SMILES canónico |
C1CC(=O)OC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12394236.png)




![7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile](/img/structure/B12394268.png)
![N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide](/img/structure/B12394281.png)

![[(2R,4S,5R)-3-acetyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394293.png)

![2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy-](/img/structure/B12394301.png)



